



Application Note: Bioequivalence Study of Venlafaxine Extended-Release Capsules

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Compound of Interest

D,L-Venlafaxine-d11
Hydrochloride (Major)

Cat. No.:

B585770

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Introduction

Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) widely prescribed for the treatment of major depressive disorder, generalized anxiety disorder, social anxiety disorder, and panic disorder.[1] It undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 isoenzyme CYP2D6, to its major active metabolite, O-desmethylvenlafaxine (ODV).[2][3] Both venlafaxine and ODV contribute to the therapeutic effect.[4] To ensure therapeutic equivalence between a generic and a reference listed drug, regulatory agencies require bioequivalence (BE) studies.

This application note provides a comprehensive protocol for conducting a bioequivalence study of venlafaxine extended-release (ER) capsules, utilizing D,L-Venlafaxine-d11 Hydrochloride as a stable isotope-labeled internal standard for the accurate quantification of venlafaxine and its active metabolite, O-desmethylvenlafaxine, in human plasma by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Regulatory Framework

The study design and acceptance criteria are based on the guidelines provided by the U.S. Food and Drug Administration (FDA). The FDA recommends a single-dose, two-treatment, two-period, crossover in-vivo study under fed conditions for venlafaxine ER capsules.[5][6] The bioequivalence is established if the 90% confidence intervals (CIs) for the geometric mean ratios (Test/Reference) of the pharmacokinetic (PK) parameters Cmax, AUCO-t, and AUCO-inf

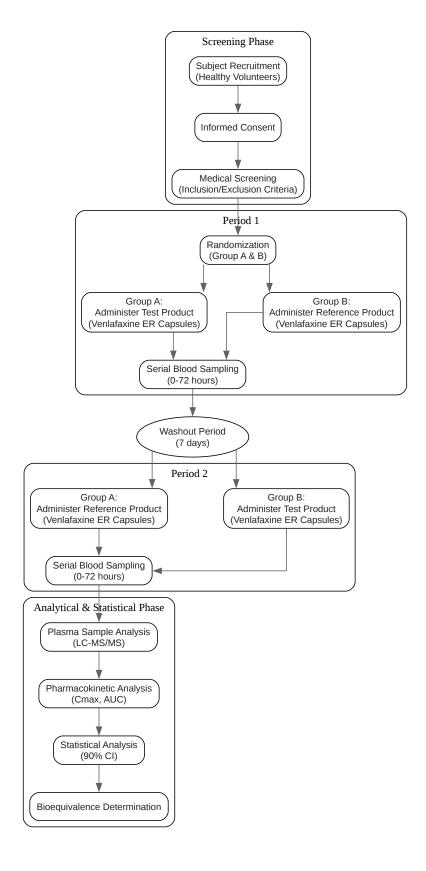


for venlafaxine fall within the range of 80.00% to 125.00%.[1][7] The data for the active metabolite, O-desmethylvenlafaxine, should also be submitted as supportive evidence.[6]

Experimental Design

A randomized, open-label, two-period, two-sequence, single-dose, crossover bioequivalence study is proposed.





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Bioequivalence Study Workflow



Protocols Study Conduct

- Subject Selection: Recruit a sufficient number of healthy adult male and non-pregnant, nonlactating female volunteers.
- Inclusion/Exclusion Criteria: Define and document specific inclusion and exclusion criteria.
- Informed Consent: Obtain written informed consent from all participants before screening.
- Randomization: Randomize subjects into two treatment sequences.
- Dosing:
 - Administer a single oral dose of the test or reference venlafaxine ER 150 mg capsule with approximately 240 mL of water after a standardized high-fat, high-calorie breakfast.
 - A washout period of at least 7 days should separate the two treatment periods.
- Blood Sampling: Collect venous blood samples into K2EDTA-containing tubes at pre-dose (0 hour) and at 1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 12, 16, 24, 36, 48, and 72 hours post-dose.
- Plasma Preparation: Centrifuge blood samples at 3000 rpm for 10 minutes at 4°C to separate plasma. Store plasma samples at -70°C until analysis.

Bioanalytical Method: LC-MS/MS

- 1. Materials and Reagents:
- Venlafaxine Hydrochloride Reference Standard
- · O-desmethylvenlafaxine Reference Standard
- D,L-Venlafaxine-d11 Hydrochloride (Internal Standard)
- · HPLC-grade methanol, acetonitrile, and water
- Formic acid



- Human plasma (blank)
- 2. Sample Preparation (Solid-Phase Extraction):
- Pipette 200 μL of plasma into a clean tube.
- Add 25 μ L of the internal standard working solution (D,L-Venlafaxine-d11 Hydrochloride in methanol).
- Vortex for 10 seconds.
- Load the sample onto a pre-conditioned SPE cartridge.
- Wash the cartridge with 1 mL of 5% methanol in water.
- Elute the analytes with 1 mL of methanol.
- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 200 μL of the mobile phase.
- 3. LC-MS/MS Conditions:



Parameter	Condition		
LC System	UPLC/HPLC system		
Column	C18 column (e.g., 50 x 2.1 mm, 1.8 μm)		
Mobile Phase A	0.1% Formic acid in water		
Mobile Phase B	0.1% Formic acid in acetonitrile		
Gradient	Optimized for separation		
Flow Rate	0.4 mL/min		
Injection Volume	5 μL		
MS System	Triple quadrupole mass spectrometer		
Ionization Mode	Electrospray Ionization (ESI), Positive		
MRM Transitions	Venlafaxine: m/z 278.2 -> 121.10- desmethylvenlafaxine: m/z 264.2 -> 107.1Venlafaxine-d11: m/z 289.2 -> 121.1		

4. Method Validation: The analytical method should be fully validated according to regulatory guidelines, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Pharmacokinetic and Statistical Analysis

Pharmacokinetic parameters (Cmax, AUC0-t, AUC0-inf, and Tmax) for venlafaxine and ODV will be calculated from the plasma concentration-time data using non-compartmental methods.

Analysis of Variance (ANOVA) will be performed on the log-transformed Cmax, AUC0-t, and AUC0-inf data. The 90% confidence intervals for the ratio of the geometric least-squares means between the test and reference products will be calculated.

Data Presentation

The summary of pharmacokinetic parameters for venlafaxine and O-desmethylvenlafaxine should be presented in a clear, tabular format.



Table 1: Summary of Pharmacokinetic Parameters for Venlafaxine

Parameter	Test Product (Mean ± SD)	Reference Product (Mean ± SD)	Geometric Mean Ratio (Test/Ref) %	90% Confidence Interval
Cmax (ng/mL)				
AUC0-t (ng·h/mL)				
AUC0-inf (ng·h/mL)	_			
Tmax (h)	N/A	N/A		

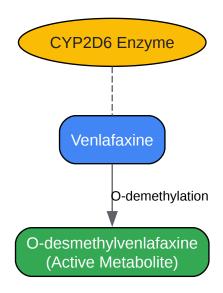
Table 2: Summary of Pharmacokinetic Parameters for O-desmethylvenlafaxine

Parameter	Test Product (Mean ± SD)	Reference Product (Mean ± SD)	Geometric Mean Ratio (Test/Ref) %	90% Confidence Interval
Cmax (ng/mL)				
AUC0-t (ng·h/mL)	-			
AUC0-inf (ng·h/mL)				
Tmax (h)	N/A	N/A		

Metabolic Pathway

Venlafaxine is primarily metabolized to its active metabolite, O-desmethylvenlafaxine, by the CYP2D6 enzyme. Understanding this pathway is crucial for interpreting the pharmacokinetic data.





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Metabolic Pathway of Venlafaxine

Conclusion

The detailed protocols and methodologies outlined in this application note provide a robust framework for conducting a bioequivalence study of venlafaxine ER capsules in accordance with regulatory standards. The use of a stable isotope-labeled internal standard, D,L-Venlafaxine-d11 Hydrochloride, coupled with a validated LC-MS/MS method, ensures accurate and reliable quantification of venlafaxine and its active metabolite, O-desmethylvenlafaxine. This enables a precise assessment of bioequivalence, which is a critical step in the development of generic pharmaceutical products.

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